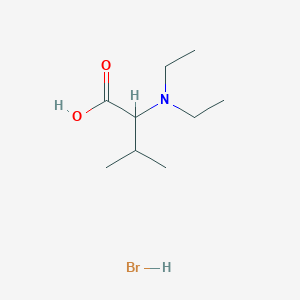

2-(Diethylamino)-3-methylbutanoic acid hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethylamino compounds are commonly used in the synthesis of a variety of chemical commodities . They are organic compounds that contain both amine and alcohol substituents . They are usually colorless liquids and are used as precursors in the production of various chemical commodities .

Synthesis Analysis

The synthesis of diethylamino compounds often involves the reaction of ethanolamine with hydrobromic acid . The reaction is typically carried out in a round-bottomed flask attached to a fractionating column .Molecular Structure Analysis

The molecular structure of diethylamino compounds is characterized by the presence of both amine and alcohol functional groups . These compounds are polyfunctional, being secondary amines and diols .Chemical Reactions Analysis

Diethylamino compounds are chemical bases and can neutralize acids to form salts plus water . These acid-base reactions are exothermic . They can also react with strong oxidizers and acids .Physical And Chemical Properties Analysis

Diethylamino compounds are usually colorless liquids . They have a tendency to absorb water and supercool, often resulting in them being found in a colorless, viscous liquid state .Applications De Recherche Scientifique

X-ray Structure Analysis in Bestatin Derivative Identification

The compound has been investigated for its structural relevance in bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase. Specifically, its role was studied through the X-ray structure determination of its methyl ester hydrobromide derivative to confirm the stereochemistry of a component amino acid in bestatin, highlighting its utility in elucidating molecular configurations (Nakamura et al., 1976).

Polyelectrolyte Synthesis for Emulsion Polymerization

Research demonstrates the synthesis of well-defined homopolymers, such as 2-(diethylamino)ethyl methacrylate via reversible addition-fragmentation chain transfer (RAFT) polymerization. These polymers, when protonated, act as water-soluble macromolecular chain transfer agents in the emulsion polymerization of styrene, leading to the stable latex formation. This showcases the application of 2-(Diethylamino)-3-methylbutanoic acid hydrobromide in creating efficient polymer stabilizers (Manguian, Save, & Charleux, 2006).

Characterization of Schiff Bases for Anticancer Activity

In the domain of medicinal chemistry, derivatives of this compound have been synthesized and characterized, showing significant potential for anticancer activity. These studies explore the structural, spectroscopic, and interaction characteristics of Schiff bases, underlining the importance of this compound in developing new therapeutic agents (Uddin et al., 2020).

Aromatic Methyl Ether Deprotection

This compound has found use as a new reagent for the deprotection of aromatic methyl ethers, offering a method that avoids the odorous byproducts typically associated with such reactions. The resulting process is more pleasant and environmentally friendly, making it an attractive option for chemical synthesis (Magano, Chen, Clark, & Nussbaumer, 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(diethylamino)-3-methylbutanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)8(7(3)4)9(11)12;/h7-8H,5-6H2,1-4H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOSDKAZCFNWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C(C)C)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2824367.png)

![3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2824368.png)

![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)

![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)